molecular formula C12H17NO4 B8111743 (2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid

(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid

Cat. No.: B8111743
M. Wt: 239.27 g/mol
InChI Key: GAQHONRWFCRXRR-JQWIXIFHSA-N
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Description

(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid is a chiral compound featuring a piperidine ring substituted with a furan ring, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclopropanation of α,β-alkenyl ketones with phenylchlorocarbene, followed by BF3-mediated ring-opening cycloisomerization (Cloke–Wilson rearrangement) and elimination of HCl, can yield multi-substituted furans .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Bromine in acetic acid at room temperature.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of brominated furan derivatives.

Scientific Research Applications

(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and hydroxyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid is unique due to its chiral piperidine ring and specific substitution pattern, which confer distinct chemical and biological properties compared to other furan derivatives.

Properties

IUPAC Name

(2S,5S)-1-(furan-3-ylmethyl)-5-hydroxy-5-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(16)4-2-10(11(14)15)13(8-12)6-9-3-5-17-7-9/h3,5,7,10,16H,2,4,6,8H2,1H3,(H,14,15)/t10-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQHONRWFCRXRR-JQWIXIFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)CC2=COC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@H](N(C1)CC2=COC=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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